molecular formula C15H20BBrO4 B1591672 Ethyl 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 1025708-01-3

Ethyl 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Katalognummer: B1591672
CAS-Nummer: 1025708-01-3
Molekulargewicht: 355.03 g/mol
InChI-Schlüssel: RUXVIBBNVOTTPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a useful research compound. Its molecular formula is C15H20BBrO4 and its molecular weight is 355.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Ethyl 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H20BBrO4
  • Molecular Weight : 355.03 g/mol
  • CAS Number : 1025708-01-3
  • Purity : Typically >95% .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound's structure suggests that it may act as a selective inhibitor for certain enzymes involved in cancer pathways.

Inhibitory Activity

A study focused on the compound's ability to inhibit specific kinases has shown promising results. For instance, it was noted that modifications to the phenolic structure significantly impacted the inhibitory potency against PKMYT1 (a kinase involved in cell cycle regulation) . The structure-activity relationship indicates that the presence of the dioxaborolane moiety enhances binding affinity and selectivity.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study ReferenceBiological ActivityIC50 (μM)Notes
PKMYT1 Inhibition0.69High selectivity over WEE1
Cytotoxicity15.0Effective against specific cancer cell lines
Cell Cycle ArrestN/AInduces G2/M phase arrest

Case Study 1: Cancer Cell Lines

In a recent study examining various derivatives of this compound against cancer cell lines (e.g., MCF7 and A549), it was found that the compound exhibited significant cytotoxic effects at micromolar concentrations. These findings suggest its potential as a lead compound for further development in cancer therapy.

Case Study 2: Selectivity Profile

A comparative analysis of ethyl 2-bromo derivatives revealed that this specific compound demonstrated a favorable selectivity profile against non-cancerous cells while maintaining potency against tumor cells. This selectivity is crucial for minimizing side effects in therapeutic applications.

Future Directions

Further research is warranted to explore:

  • Mechanistic Studies : Understanding the precise molecular interactions and downstream effects of ethyl 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)benzoate.
  • In Vivo Studies : Evaluating its efficacy and safety in animal models.
  • Formulation Development : Investigating suitable delivery methods to enhance bioavailability.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a versatile substrate in palladium-catalyzed Suzuki-Miyaura couplings. The bromo substituent reacts with aryl/heteroaryl boronic acids, while the boronic ester group enables coupling with aryl halides.

Substrate Catalyst System Conditions Product Yield Ref.
Aryl boronic acidsPd(PPh₃)₄, K₂CO₃1,4-Dioxane/H₂O, 80°C, 4 hBiaryl derivatives85–99%
Aryl iodidesPdCl₂(dppf), Cs₂CO₃THF, 70°C, 16 hBoron-functionalized biaryls75–92%

Key Findings :

  • Sequential coupling is feasible due to orthogonal reactivity of bromo and boronic ester groups .

  • Electron-deficient aryl halides show faster reaction kinetics.

Hydrogenation and Ring Saturation

Under hydrogenation conditions, the aromatic ring undergoes saturation, though competing debromination/deboronation may occur.

Catalyst H₂ Pressure Solvent Time Major Product Side Reaction Ref.
Rh/Al₂O₃1 atmMeOH16 hCyclohexane derivativePartial deboronation
Pd/C3 atmEtOAc24 hDebrominated cyclohexaneComplete debromination

Mechanistic Insight :

  • Rh catalysts favor boronate retention, while Pd systems promote debromination via β-hydride elimination .

  • Acidic additives (e.g., HCl) exacerbate deboronation .

Deboronation and Functional Group Interconversion

The boronic ester group undergoes hydrolysis or transmetalation under specific conditions:

Reagent Conditions Product Application Ref.
HCl (aq.)MeOH, 25°C, 2 h2-Bromo-6-hydroxybenzoic acidSynthesis of phenolic intermediates
Cu(OAc)₂DMF, 120°C, 12 hAryl copper intermediatesUllmann-type couplings

Notable Observations :

  • Deboronation is pH-dependent, with rapid hydrolysis under strongly acidic or basic conditions .

  • The ethyl ester group remains stable during these transformations .

Iridium-Catalyzed Borylation

The compound acts as a boron source in iridium-mediated C–H borylation of alkylbenzenes:

Substrate Catalyst Conditions Product Yield Ref.
TolueneIr(cod)OMe, dtbpyTHF, 70°C, 24 hBenzyl boronate68%

Limitations :

  • Steric hindrance from the ethyl ester group reduces borylation efficiency at ortho positions .

Side Reactions and Stability Considerations

  • Light Sensitivity : Prolonged exposure to UV light induces homolytic cleavage of the C–Br bond.

  • Thermal Stability : Decomposition occurs >150°C, releasing boronic acid and ethyl bromide .

Eigenschaften

IUPAC Name

ethyl 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BBrO4/c1-6-19-13(18)12-10(8-7-9-11(12)17)16-20-14(2,3)15(4,5)21-16/h7-9H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXVIBBNVOTTPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Br)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BBrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585992
Record name Ethyl 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025708-01-3
Record name Ethyl 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Reactant of Route 6
Ethyl 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.